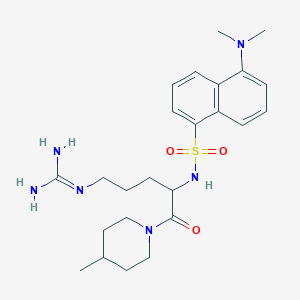
4,9-Dimethyldodeca-2,4,6,8,10-pentaenedial
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,9-dimethyldodeca-2,4,6,8,10-pentaenedial is a 1,12-dialdehyde compound having double bonds in the 2-, 4-, 6-, 8-, and 10-positions and methyl substituents in the 4- and 9-positions. It is an enal, a dialdehyde and an apo carotenoid.
Wissenschaftliche Forschungsanwendungen
Photochemistry Applications
- Photochemical Reactions: The study of similar compounds to 4,9-Dimethyldodeca-2,4,6,8,10-pentaenedial, such as 7,11-dimethyldodeca-1,6,10-trien-3-one, reveals insights into photochemical reactions leading to various isomeric forms. These studies contribute to the understanding of photochemical processes and reaction mechanisms in organic chemistry (Hunt, Macsweeney, & Ramage, 1971).
Biological Interactions
- Plant Root Pigmentation: In plant biology, 4,9-Dimethyldodeca-2,4,6,8,10-pentaenedioic acid, a derivative of the target compound, has been identified in maize roots colonized by mycorrhizal fungi. This compound is likely derived from the oxidative degradation of a carotenoid, indicating its role in plant-fungal interactions and pigmentation (Klingner, Bothe, Wray, & Marner, 1995).
Chemical Synthesis and Analysis
- Electrochemical Studies: Research on related compounds shows that electrochemical studies, such as the electroreduction of pentafluoronitrobenzene, can offer insights into the behavior of similar polyene structures. These studies can enhance understanding of reaction mechanisms and kinetics in complex chemical systems (Coles et al., 1996).
Material Science
- Flame Retardancy in Polymers: The incorporation of phosphorus-containing compounds, analogous to the target compound, into polymers like PET and PEN, has been studied for improving flame retardancy. This research has implications for the development of safer and more effective fire-resistant materials (Wang, Shieh, & Sun, 1998).
Eigenschaften
Molekularformel |
C14H16O2 |
|---|---|
Molekulargewicht |
216.27 g/mol |
IUPAC-Name |
(2E,4E,6E,8E,10E)-4,9-dimethyldodeca-2,4,6,8,10-pentaenedial |
InChI |
InChI=1S/C14H16O2/c1-13(9-5-11-15)7-3-4-8-14(2)10-6-12-16/h3-12H,1-2H3/b4-3+,9-5+,10-6+,13-7+,14-8+ |
InChI-Schlüssel |
QXJSYJRWEUENRT-PSAUJTBTSA-N |
Isomerische SMILES |
C/C(=C\C=C\C=C(\C=C\C=O)/C)/C=C/C=O |
SMILES |
CC(=CC=CC=C(C)C=CC=O)C=CC=O |
Kanonische SMILES |
CC(=CC=CC=C(C)C=CC=O)C=CC=O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



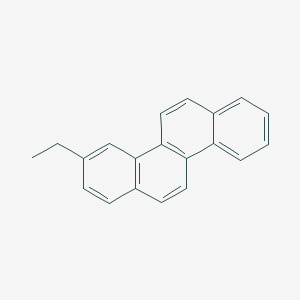
![(4aalpha,8abeta)-8beta-[(2,6,6-Trimethyl-5beta-chlorotetrahydro-2H-pyran)-2alpha-yl]-1alpha,5alpha-diisocyano-2,5-dimethyldecahydronaphthalen-2beta-ol](/img/structure/B1252542.png)
![N-[2-(diaminomethylideneamino)oxyethyl]-2-[6-methyl-3-[(3-methylphenyl)sulfonylamino]-2-oxopyridin-1-yl]acetamide](/img/structure/B1252543.png)
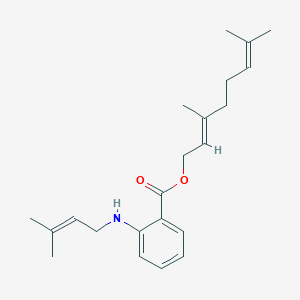

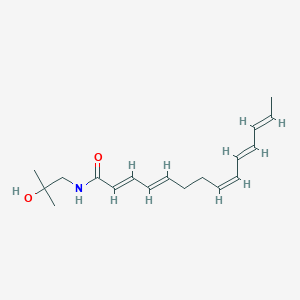
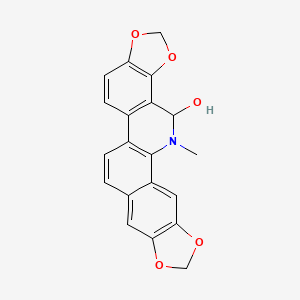
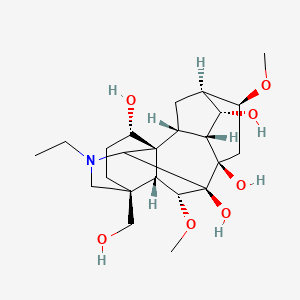
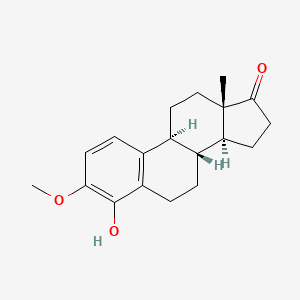
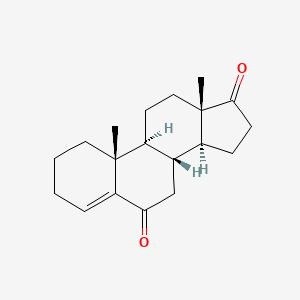
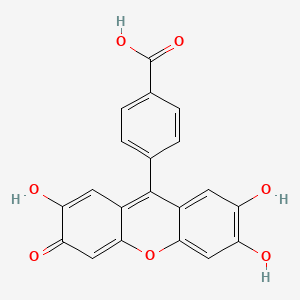

![[(1S,2S)-1-(7-methoxy-1,3-benzodioxol-5-yl)-1-[(Z)-2-methylbut-2-enoyl]oxypropan-2-yl] (Z)-2-methylbut-2-enoate](/img/structure/B1252562.png)
